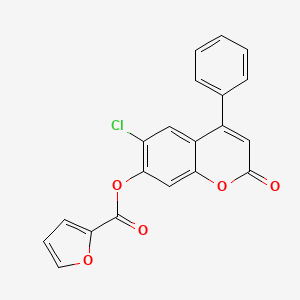

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate

Description

Historical Context and Evolution of Chromen-2-one (Coumarin) Chemistry in Organic Synthesis

The history of coumarin (B35378) chemistry dates back to 1820, when the parent compound, coumarin, was first isolated from tonka beans (Dipteryx odorata) by A. Vogel. wikipedia.orgnih.gov Initially mistaken for benzoic acid, its unique structure was later identified, paving the way for extensive research into this class of compounds. wikipedia.org A significant milestone in coumarin chemistry was its first successful synthesis in 1868 by English chemist William Henry Perkin, an achievement that marked a pivotal moment in the development of synthetic organic chemistry. wikipedia.orgbritannica.com

The foundational synthesis methods, such as the Perkin reaction, Pechmann condensation, Knoevenagel condensation, and Wittig reaction, have been instrumental in the preparation of a diverse array of coumarin derivatives. nih.govcore.ac.uk These classical methods have been continuously refined and supplemented by modern synthetic strategies, including metal-catalyzed cyclizations and microwave-assisted reactions, to improve yields, efficiency, and substrate scope. nih.govnih.govrsc.org The enduring interest in coumarin synthesis is fueled by the wide spectrum of biological activities exhibited by these compounds, including antimicrobial, antioxidant, anti-inflammatory, and anticoagulant properties. nih.govnih.gov

Key Milestones in Coumarin Chemistry:

| Year | Milestone | Key Figure/Reaction | Significance |

| 1820 | First isolation of coumarin | A. Vogel | Discovery of the parent coumarin compound from a natural source. wikipedia.orgnih.gov |

| 1868 | First synthesis of coumarin | William Henry Perkin | A landmark achievement in synthetic organic chemistry. wikipedia.orgbritannica.com |

| 1882 | First use in perfumery | Houbigant's Fougère Royale | Established coumarin as a key ingredient in the fougère fragrance family. wikipedia.org |

| Late 19th - Early 20th Century | Development of classical synthetic methods | Pechmann, Knoevenagel, Claisen | Broadened the accessibility and diversity of coumarin derivatives. core.ac.uk |

Overview of Furoate Ester Functionalities in Synthetic Methodologies

Furoate esters, derived from 2-furoic acid, represent another important class of heterocyclic compounds with significant applications in organic synthesis and medicinal chemistry. 2-furoic acid itself can be synthesized from furfural, a biomass-derived chemical, through an oxidation process. chempoint.com Furoate esters are key intermediates in the synthesis of a variety of pharmaceuticals. chempoint.com

The furoate moiety is a versatile functional group that can be introduced into molecules to modulate their physicochemical and biological properties. For instance, the furoate ester in the corticosteroid mometasone furoate enhances the drug's anti-inflammatory activity and metabolic stability. chempoint.com Diloxanide furoate is an example of an antimicrobial agent where the furoate group is crucial for its therapeutic effect. ijabbr.com The synthesis of furoate esters can be achieved through standard esterification procedures, such as the reaction of 2-furoyl chloride with an appropriate alcohol.

In addition to their role as building blocks for pharmaceuticals, furoate derivatives are utilized as flavoring agents in the food industry and have been investigated for their potential as antineoplastic agents. chempoint.comnih.gov The furan (B31954) ring within the furoate structure can participate in various chemical transformations, making it a valuable synthon for the construction of more complex molecules. ijabbr.com

Rationale for Investigating Hybrid Chromen-2-one Furoate Structures in Advanced Chemical Sciences

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophoric units, has gained significant traction in drug discovery and materials science. This strategy aims to create novel molecules with improved biological activity, enhanced selectivity, or unique photophysical properties. mdpi.com The combination of a chromen-2-one core with a furoate ester functionality is a prime example of this approach, driven by the complementary properties of each scaffold.

Chromenone derivatives have been identified as versatile scaffolds that can interact with a range of biological targets, including enzymes and G protein-coupled receptors. nih.govnih.gov Similarly, furan-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. ijabbr.comorientjchem.org By integrating these two pharmacophores, researchers aim to develop hybrid compounds that may exhibit synergistic or additive effects, leading to enhanced potency or a broader spectrum of activity.

The design of such hybrids allows for the exploration of new chemical space and the potential to overcome challenges such as drug resistance. The linker connecting the two moieties can also be systematically varied to optimize the spatial orientation and conformational flexibility of the molecule, which can be crucial for effective interaction with biological targets.

Scope and Objectives of Research on 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate

The specific compound, this compound, has been a subject of research interest due to the established biological significance of its constituent parts. Studies on related 4-phenylcoumarin (B95950) derivatives have highlighted the importance of specific substitutions on the coumarin ring for biological activity. For instance, the presence of a chlorine atom at the 6-position and a phenyl group at the 4-position of the coumarin scaffold has been shown to be important for anti-HIV activity. nih.gov

The primary objectives of investigating this hybrid molecule include:

Synthesis and Characterization: To develop efficient synthetic routes for the preparation of this compound and to fully characterize its chemical structure using various spectroscopic and analytical techniques.

Biological Evaluation: To screen the compound for a range of biological activities, including but not limited to antiviral (such as anti-HIV), anticancer, anti-inflammatory, and antimicrobial properties, based on the known activities of its parent scaffolds.

Exploration of Novel Applications: To investigate the potential of this hybrid structure in other areas of chemical science, such as in the development of fluorescent probes or functional materials, given the interesting photophysical properties often associated with coumarin derivatives.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2-oxo-4-phenylchromen-7-yl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClO5/c21-15-9-14-13(12-5-2-1-3-6-12)10-19(22)25-17(14)11-18(15)26-20(23)16-7-4-8-24-16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMDRQAISRBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 2 Oxo 4 Phenyl 2h Chromen 7 Yl 2 Furoate

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most apparent disconnection is the ester linkage at the C-7 position, cleaving the molecule into the coumarin (B35378) core, 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one , and the acyl donor, 2-furoyl chloride or its corresponding carboxylic acid.

A further disconnection of the coumarin core, 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, points towards a substituted phenol (B47542) and a β-ketoester. Specifically, this involves the disconnection between the C4-C4a and O1-C2 bonds of the pyrone ring, leading back to 4-chloro-1,3-dihydroxybenzene (4-chlororesorcinol) and an appropriate phenylacetic acid ester or a related active methylene (B1212753) compound. This approach sets the stage for the application of classical coumarin condensation reactions.

Convergent and Divergent Synthetic Routes for Chromen-2-one Core Functionalization

The synthesis of the chromen-2-one (coumarin) core is a pivotal step. Both convergent and divergent strategies can be employed to achieve the desired substitution pattern. A convergent approach would involve synthesizing the fully substituted phenol and β-ketoester precursors and then cyclizing them. In contrast, a divergent strategy would involve forming a simpler coumarin and then introducing the substituents in subsequent steps.

Pechmann, Knoevenagel, and Perkin Condensation Adaptations for Substituted Chromen-2-ones

Several named reactions are instrumental in the formation of the coumarin scaffold. scienceinfo.comnih.gov Adaptations of these classic methods are necessary to accommodate the specific substituents of the target molecule.

Pechmann Condensation : This is one of the most widely used methods for coumarin synthesis. wikipedia.orgorganic-chemistry.org It involves the acid-catalyzed condensation of a phenol with a β-ketoester. In this case, 4-chlororesorcinol (B43231) would react with ethyl benzoylacetate in the presence of a strong acid catalyst like sulfuric acid, trifluoroacetic acid, or a Lewis acid such as AlCl3. scienceinfo.comwikipedia.org The mechanism proceeds through transesterification followed by intramolecular cyclization and dehydration. wikipedia.org The conditions can be harsh, but for activated phenols like resorcinol (B1680541) derivatives, milder conditions can often be employed. wikipedia.org

Knoevenagel Condensation : This reaction involves the base-catalyzed condensation of an o-hydroxybenzaldehyde with an active methylene compound. scienceinfo.comslideshare.net For the synthesis of the target coumarin, a suitably substituted salicylaldehyde, such as 5-chloro-2,4-dihydroxybenzaldehyde, would be reacted with a compound like ethyl phenylacetate (B1230308) in the presence of a base such as piperidine (B6355638) or pyridine (B92270). nih.govic.ac.uk

Perkin Reaction : The Perkin reaction is another viable route, typically involving the condensation of an o-hydroxybenzaldehyde with an acetic anhydride (B1165640) in the presence of its sodium salt. scienceinfo.comorganicreactions.org To achieve the desired 4-phenyl substitution, a modified Perkin reaction using phenylacetic acid and a suitable dehydrating agent would be necessary.

| Reaction | Reactants | Catalyst | Key Features |

| Pechmann Condensation | Phenol + β-ketoester | Acid (e.g., H₂SO₄, AlCl₃) | Good for 4-substituted coumarins. |

| Knoevenagel Condensation | o-hydroxybenzaldehyde + Active methylene compound | Base (e.g., piperidine) | Versatile for various substitutions. |

| Perkin Reaction | o-hydroxybenzaldehyde + Acid anhydride | Base (e.g., sodium acetate) | Classic method for coumarin synthesis. |

Introduction of the 6-chloro and 4-phenyl Substituents on the Chromen-2-one Scaffold

The introduction of the 6-chloro and 4-phenyl substituents can be achieved either by starting with appropriately substituted precursors or by functionalizing the coumarin ring post-synthesis.

6-chloro Substituent : The most straightforward approach is to begin with a chlorinated phenol, namely 4-chlororesorcinol. This ensures the chlorine atom is correctly positioned at the C-6 position of the final coumarin.

4-phenyl Substituent : The 4-phenyl group is typically introduced through the choice of the β-ketoester in the Pechmann condensation (e.g., ethyl benzoylacetate) or the active methylene compound in the Knoevenagel condensation (e.g., ethyl phenylacetate).

Esterification Strategies for C-7 Hydroxyl Group with 2-Furoyl Moiety

The final step in the synthesis is the esterification of the 7-hydroxyl group of the coumarin core with the 2-furoyl moiety.

Catalytic Systems and Reaction Condition Optimization

Several catalytic systems can be employed for this esterification. A common and effective method is the use of 2-furoyl chloride in the presence of a base like triethylamine (B128534) or pyridine in an inert solvent such as dichloromethane (B109758) or chloroform. This reaction typically proceeds at room temperature to give the desired ester in good yield.

Alternatively, DCC (N,N'-dicyclohexylcarbodiimide) coupling in the presence of a catalyst like DMAP (4-dimethylaminopyridine) can be used to couple 7-hydroxycoumarin directly with 2-furoic acid. Optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial to maximize yield and minimize side products.

| Method | Reagents | Key Features |

| Acyl Chloride Method | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, 2-furoyl chloride, base (e.g., triethylamine) | High-yielding, generally mild conditions. |

| DCC Coupling | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, 2-furoic acid, DCC, DMAP | Good for direct coupling of carboxylic acids. |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. eurekalert.orgresearchgate.neteurekaselect.com Green chemistry approaches for coumarin synthesis and subsequent esterification include:

Solvent-free reactions : Performing reactions under solvent-free conditions, often with microwave irradiation, can significantly reduce waste and reaction times. ic.ac.ukkjscollege.com

Use of solid acid catalysts : Replacing corrosive liquid acids like sulfuric acid with recyclable solid acid catalysts such as Amberlyst-15 or zeolites in the Pechmann condensation minimizes waste and simplifies purification. psu.eduscispace.com

Catalyst-free conditions : Some green methodologies aim for catalyst-free reactions, relying on the inherent reactivity of the substrates under specific conditions, such as thermal activation. rsc.org

Use of greener solvents : When solvents are necessary, the use of more environmentally benign options like ionic liquids or deep eutectic solvents is being explored. eurekalert.orgresearchgate.net

These green approaches not only reduce the environmental impact of the synthesis but can also lead to improved yields and easier product isolation. eurekalert.org

Derivatization and Scaffold Modification Studies of the 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl Skeleton

The chemical architecture of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate offers multiple sites for synthetic modification. Derivatization studies on this skeleton are primarily focused on two key regions: the furoate ester moiety attached at the 7-position and the chromen-2-one core, which includes the chloro and phenyl substituents. Such studies are essential for fine-tuning the molecule's physicochemical and biological properties. The strategic modification of these regions allows for the creation of a library of analogues, providing insights into the molecular features crucial for its intended applications.

Modification at the Furoate Moiety

The ester linkage at the 7-position is a prime target for initial derivatization due to its susceptibility to straightforward chemical transformations. Modifications here can significantly alter the molecule's steric and electronic profile.

One of the most fundamental modifications is the hydrolysis of the furoate ester. This reaction, typically conducted under basic or acidic conditions, would cleave the ester bond to yield the parent phenol, 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one. This precursor is highly valuable as it serves as a platform for introducing a wide variety of new functional groups at the 7-position.

Following hydrolysis, re-esterification with different acyl chlorides or carboxylic acids allows for the systematic exploration of the impact of the ester group. preprints.org This process, often facilitated by coupling agents or carried out under reflux with catalysts, can introduce aliphatic, aromatic, or heterocyclic acyl groups. nih.gov For instance, reacting the 7-hydroxycoumarin precursor with various substituted benzoyl chlorides could yield a series of benzoate (B1203000) esters.

A summary of potential modifications at the furoate moiety is presented below.

| Modification Type | Reagents and Conditions | Resulting Functional Group | Purpose of Modification |

| Hydrolysis | LiOH, THF/H₂O; or HCl, H₂O, heat | 7-hydroxyl (-OH) | Generate key intermediate for further derivatization |

| Transesterification | R-COCl, Triethylamine, DCM | 7-ester (-OCOR) | Investigate electronic and steric effects of the ester |

| Etherification | R-Br, K₂CO₃, Acetone | 7-ether (-OR) | Enhance lipophilicity and metabolic stability |

This table presents hypothetical derivatization strategies based on standard organic chemistry principles.

Functional Group Interconversions on the Chromen-2-one Ring

The chromen-2-one (coumarin) ring itself provides several avenues for functional group interconversion, although these transformations may require careful planning to avoid unintended reactions with the ester moiety.

The chloro group at the 6-position is a versatile handle for modification. As an aryl halide, it is amenable to a range of palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling could replace the chlorine atom with a new aryl or heteroaryl group, while a Buchwald-Hartwig amination could introduce a substituted amine. These advanced synthetic methods dramatically expand the structural diversity of the scaffold.

The phenyl ring at the 4-position can also be modified, typically through electrophilic aromatic substitution reactions such as nitration or halogenation. However, the regioselectivity of these reactions can be challenging to control and may require optimization of reaction conditions.

Finally, the lactone ring is susceptible to nucleophilic attack, particularly under strong basic conditions, which can lead to ring-opening. While often an undesired side reaction, this reactivity could be harnessed to produce derivatives of the corresponding cinnamic acid.

The table below outlines potential functional group interconversions on the core scaffold.

| Target Site | Reaction Type | Typical Reagents | Potential New Group |

| C6-Chloro | Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, Base | Aryl, Heteroaryl |

| C6-Chloro | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand, Base | Secondary/Tertiary Amine |

| C6-Chloro | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| C4-Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Lactone Ring | Ring Opening | NaOH, H₂O, heat | Carboxylate and Phenol |

This table illustrates potential synthetic pathways for modifying the chromen-2-one core.

Synthetic Challenges and Future Directions in Compound Synthesis

The synthesis of this compound and its derivatives is not without challenges. A primary hurdle is achieving high yields and regioselectivity during the initial construction of the substituted coumarin core. mdpi.com Classical methods like the Pechmann condensation can sometimes result in mixtures of isomers and require harsh conditions. nih.govnih.gov Furthermore, performing modifications on the chromen-2-one ring without affecting the labile furoate ester requires careful selection of chemoselective reagents and protective group strategies.

Future research in this area will likely focus on overcoming these challenges through modern synthetic innovations. The development and application of novel, highly efficient, and environmentally benign catalysts for coumarin synthesis is a key area of interest. nih.gov Methodologies that allow for late-stage functionalization, such as C-H activation, could provide more direct and efficient routes to novel derivatives, bypassing the need for multi-step sequences involving pre-functionalized starting materials. frontiersin.org The adoption of continuous flow chemistry could also offer improved control over reaction parameters, potentially leading to higher yields and purity while enhancing safety and scalability.

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure, connectivity, and electronic properties of organic compounds. A combination of techniques provides complementary information to build a complete structural picture.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate, a suite of NMR experiments would be necessary.

¹H NMR: This technique would identify all unique proton environments. The spectrum is expected to show distinct signals for the protons on the coumarin (B35378) core, the phenyl ring, and the furoate moiety. Aromatic protons would typically appear in the downfield region (δ 6.5-8.5 ppm). For instance, the characteristic protons of a 2-furoate ester moiety are typically observed around δ 6.6, 7.2, and 7.9 ppm. chemicalbook.comchemicalbook.com

¹³C NMR: This spectrum would reveal the number of unique carbon atoms. Key signals would include the lactone carbonyl of the coumarin (around δ 160 ppm), the ester carbonyl (around δ 158-160 ppm), and various sp² carbons of the aromatic systems. chemicalbook.com

2D NMR (COSY, HMBC, NOESY):

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign adjacent protons within the phenyl, coumarin, and furoate rings.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting different parts of the molecule. It would show correlations between protons and carbons that are two or three bonds away, for example, linking the furoate protons to the ester carbonyl carbon and the coumarin ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons, which is vital for determining the preferred conformation, such as the relative orientation of the phenyl and furoate rings with respect to the coumarin plane.

| Predicted ¹H and ¹³C NMR Chemical Shifts | |

| Assignment | Predicted ¹H Chemical Shift (ppm) |

| Coumarin Lactone C=O | - |

| Furoate Ester C=O | - |

| Aromatic/Vinylic CH | 6.5 - 8.5 |

| Quaternary Aromatic C | - |

Note: These are predicted values based on typical ranges for coumarin and furoate derivatives. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

HRMS is a powerful tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. For C₂₀H₁₁ClO₅, HRMS would confirm the exact mass with high accuracy, distinguishing it from other potential formulas.

Furthermore, tandem mass spectrometry (MS/MS) would elucidate its fragmentation pathways under ionization. A common fragmentation pattern for coumarin derivatives involves the initial loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopenarchives.combenthamopen.com For this specific molecule, a primary and highly likely fragmentation would be the cleavage of the ester bond, resulting in ions corresponding to the 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cation and the 2-furoate radical, or vice versa. Subsequent fragmentation of the coumarin core could then proceed through the characteristic loss of CO. researchgate.netnih.govnih.gov

Predicted Fragmentation Pathway:

Molecular Ion [M]⁺˙ : C₂₀H₁₁ClO₅⁺˙

Fragment 1 : Cleavage of the ester linkage to form [C₁₅H₈ClO₃]⁺ (chlorinated phenylcoumarin ion).

Fragment 2 : From Fragment 1, loss of CO to form [C₁₄H₈ClO₂]⁺. benthamopen.com

Fragment 3 : Cleavage of the ester linkage to form [C₅H₃O₂]⁺ (furoyl cation).

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong absorption bands characteristic of the carbonyl groups. The lactone C=O stretch is expected around 1720-1750 cm⁻¹, while the ester C=O stretch would appear at a slightly lower frequency, typically 1715-1735 cm⁻¹. Other key bands would include C-O-C stretching vibrations for the ether and ester linkages (1100-1300 cm⁻¹), C=C stretching for the aromatic rings (1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹). nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data, being particularly sensitive to the vibrations of the non-polar aromatic C=C bonds.

| Predicted Characteristic IR Vibrational Frequencies | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Lactone) | 1720 - 1750 |

| C=O Stretch (Ester) | 1715 - 1735 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ester/Ether) | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 |

Note: Data derived from typical vibrational frequency tables and studies on related compounds. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Emission Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system, encompassing the coumarin core, the 4-phenyl substituent, and the 7-furoate group, is expected to result in strong absorption bands in the UV region. Substituted coumarins typically exhibit multiple absorption bands, often between 250 and 400 nm. cdnsciencepub.commdpi.comresearchgate.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and solvent polarity. srce.hr

Many coumarin derivatives are known to be fluorescent. mdpi.com Fluorescence spectroscopy would measure the emission spectrum upon excitation at the absorption maximum. This would characterize the compound's potential as a fluorophore, with the emission wavelength and quantum yield being key parameters influenced by the molecular structure and environment.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

Single-crystal X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique would provide precise data on bond lengths, bond angles, and torsion angles.

For this compound, a crystallographic study would unambiguously confirm the connectivity and stereochemistry. Crucially, it would reveal the solid-state conformation, including the dihedral angles between the planar coumarin system and the appended phenyl and furoate rings. Analysis of the crystal packing would identify intermolecular interactions, such as π–π stacking between the aromatic rings or halogen bonding involving the chlorine atom, which govern the supramolecular architecture. nih.gov

Computational Approaches to Conformational Preferences and Stereochemical Insights

In conjunction with experimental data, computational chemistry provides powerful insights into molecular structure and properties. nih.gov Density Functional Theory (DFT) is a common method used for these purposes.

For the target molecule, DFT calculations could be used to:

Optimize the molecular geometry: This predicts the lowest energy conformation of the molecule in the gas phase, including bond lengths and angles, which can be compared with experimental X-ray data. nih.gov

Calculate conformational preferences: By rotating the phenyl and furoate groups relative to the coumarin core, a potential energy surface can be mapped to identify the most stable rotational conformers and the energy barriers between them.

Predict spectroscopic data: Computational methods can predict NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption spectra (UV-Vis). nih.gov Comparing these theoretical spectra with experimental results can aid in the definitive assignment of signals and bands. nih.gov

Analyze electronic properties: Calculations can determine the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the molecular electrostatic potential, which are key to understanding the molecule's reactivity. nih.gov

By integrating these advanced spectroscopic, crystallographic, and computational methods, a complete and unambiguous structural and conformational profile of this compound can be established.

Chiroptical Properties and Stereoisomerism

Information regarding the chiroptical properties and potential stereoisomerism of this compound is not available in the reviewed scientific literature. The presence of stereoisomers would depend on whether the molecule contains any chiral centers or exhibits axial chirality, which cannot be determined without experimental or theoretical structural data. Chiroptical properties, such as specific rotation or circular dichroism, are used to characterize different stereoisomers and have not been reported for this compound.

Theoretical and Computational Chemistry of 6 Chloro 2 Oxo 4 Phenyl 2h Chromen 7 Yl 2 Furoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govnih.gov DFT calculations can determine the optimized geometry of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate, representing its most stable three-dimensional structure. From this optimized structure, a wealth of electronic information can be derived.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be distributed across the electron-rich regions of the molecule, such as the coumarin (B35378) and furoate rings. The LUMO is likely localized over the electron-deficient areas, particularly the carbonyl groups of the coumarin and ester moieties. A smaller HOMO-LUMO gap would suggest higher chemical reactivity. nih.gov

Interactive Table 1: Hypothetical Frontier Molecular Orbital Parameters This table presents exemplary data that would be obtained from a DFT calculation for illustrative purposes.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.45 | Electron-donating capability |

| LUMO Energy | -2.15 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.30 | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.govrsc.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. nih.gov

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, would be concentrated around the electronegative oxygen atoms of the carbonyl groups and the furoate ring, as well as the chlorine atom. These sites are susceptible to electrophilic attack. researchgate.net

Positive Potential (Blue): These electron-deficient areas are typically found around hydrogen atoms, particularly those attached to aromatic rings, making them potential sites for nucleophilic attack. rsc.org

Neutral Potential (Green): These regions represent areas of nonpolar character, such as the phenyl ring's carbon backbone.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide insight into a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. nih.govmdpi.com An MD simulation for this compound would reveal how the different ring systems (phenyl, coumarin, furoate) move relative to one another.

The simulation would track the torsional angles between the coumarin core and the phenyl ring at the 4-position, as well as the orientation of the furoate group at the 7-position. This exploration of the conformational space is critical for understanding how the molecule might adapt its shape to fit into a binding site. nih.gov The results can identify the most populated or energetically favorable conformations in a given environment (e.g., in a solvent).

Quantitative Structure-Activity Relationship (QSAR) Model Development for Molecular Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their activities. nih.gov In the context of molecular interaction prediction, a QSAR model could be developed to predict the binding affinity of coumarin derivatives, including this compound, to a specific molecular target.

To build such a model, a dataset of compounds with known binding affinities is required. Various molecular descriptors for each compound are then calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.gov Statistical methods are then used to create an equation that relates these descriptors to the binding affinity. This model could then predict the interaction potential of new or untested compounds like the one , based solely on its calculated descriptors. nih.gov

Interactive Table 2: Exemplary Molecular Descriptors for a QSAR Model This table shows examples of descriptors used in QSAR studies to predict molecular interactions.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | Dipole Moment | 4.8 Debye |

| Steric | Molecular Weight | 394.79 g/mol |

| Topological | Polar Surface Area | 72.8 Ų |

| Lipophilicity | LogP | 4.5 |

In Silico Molecular Docking Studies with Representative Chemical Scaffolds or Probes for Binding Site Exploration

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.gov To explore the binding site characteristics of this compound, it could be docked into the active sites of various representative protein structures or with simple chemical probes. researchgate.net

This process involves:

Defining a binding pocket on a target macromolecule.

Generating multiple conformations of the ligand (the coumarin derivative).

Placing these conformations into the binding pocket and scoring them based on how well they fit, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. researchgate.net

The results would highlight which parts of the coumarin derivative are crucial for binding. For instance, the carbonyl oxygens might act as hydrogen bond acceptors, while the phenyl and furoate rings could engage in hydrophobic or π-π stacking interactions. This provides a theoretical map of its interaction landscape without discussing any specific biological outcomes. researchgate.net

Chemical Reactivity and Transformation Studies

Hydrolytic Stability and Ester Cleavage Mechanisms under Controlled Conditions

The hydrolytic stability of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate is primarily dictated by the susceptibility of its ester linkage to cleavage. Esters are known to undergo hydrolysis under both acidic and basic conditions. The reaction involves the nucleophilic attack on the carbonyl carbon of the ester group.

Under acidic conditions, the mechanism is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the alcohol (in this case, 7-hydroxy-6-chloro-4-phenylcoumarin) regenerates the acid catalyst and yields 2-furoic acid. The deprotection of acetyl groups in related coumarin (B35378) esters has been successfully achieved using 3M HCl, indicating the lability of the ester bond under strong acidic conditions. preprints.orgmdpi.comresearchgate.netpreprints.org

In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the coumarin-based alkoxide, which subsequently abstracts a proton from the newly formed carboxylic acid to yield 7-hydroxy-6-chloro-4-phenylcoumarin and the carboxylate salt of 2-furoic acid.

The rate of hydrolysis is influenced by several factors including pH, temperature, and the steric and electronic properties of the substituents on both the coumarin and furoate moieties. The electron-withdrawing nature of the coumarin ring system can influence the reactivity of the ester group.

| Condition | Catalyst/Reagent | General Mechanism | Products |

|---|---|---|---|

| Acidic | H₃O⁺ (e.g., HCl) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer and elimination of alcohol. | 7-hydroxy-6-chloro-4-phenylcoumarin + 2-Furoic acid |

| Basic | OH⁻ (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. | 7-hydroxy-6-chloro-4-phenylcoumarin + 2-Furoate salt |

Photochemical Reactivity and Degradation Pathways

Coumarin derivatives are well-known for their photochemical properties and are often utilized as photolabile protecting groups. researchgate.netresearchgate.net The photochemical reactivity of this compound is centered on the light-induced cleavage of the ester bond.

Oxidative and Reductive Transformations

The structure of this compound presents several sites susceptible to oxidative and reductive transformations.

Oxidative Reactions: The electron-rich aromatic rings—the phenyl group, the benzene (B151609) part of the coumarin, and the furan (B31954) ring—are potential sites for oxidation. Strong oxidizing agents could lead to ring-opening or the formation of quinone-like structures, particularly on the coumarin core. The furan ring is also known to be sensitive to oxidation. However, the chromen-2-one core is relatively stable under mild oxidative conditions.

Reductive Reactions: The most reactive site for reduction is the α,β-unsaturated lactone system within the chromen-2-one core. Catalytic hydrogenation (e.g., with H₂/Pd-C) would likely reduce the C3=C4 double bond to yield a dihydrocoumarin (B191007) derivative. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the lactone carbonyl and the ester carbonyl. Photolytic studies of other coumarins have also observed the reduction of the lactone moiety as a possible degradation pathway. dtic.mil

Reactions at the Chromen-2-one Core and Peripheral Substituents

The reactivity of the this compound molecule can be considered in terms of its constituent parts: the chromen-2-one core and its substituents.

Electrophilic Aromatic Substitution: The benzene portion of the chromen-2-one ring system and the C4-phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The directing effects of the existing substituents (chloro, phenyl, and the pyrone ring) will determine the position of the incoming electrophile. The oxygen atom of the pyrone ring directs electrophiles to the 6 and 8 positions, while the chloro group is also an ortho-, para-director.

Nucleophilic Aromatic Substitution: The chlorine atom at the C6 position is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under harsh reaction conditions (e.g., high temperature and pressure).

Reactions of the Lactone Ring: The lactone can be opened by strong nucleophiles or under prolonged basic hydrolysis, as discussed in section 5.1.

Reactions at the C4-position: The C4-phenyl group offers sites for electrophilic substitution. Furthermore, synthetic strategies for related coumarins often involve building the ring from precursors that allow for diverse substituents at this position. nih.gov

Diels-Alder Reactivity of the Furoate Moiety and its Derivatives

The furan ring within the 2-furoate moiety can act as a diene in Diels-Alder [4+2] cycloaddition reactions. rsc.org This reactivity is a characteristic feature of furans, allowing them to participate in the formation of six-membered rings.

Despite the presence of an electron-withdrawing ester group, 2-furoic acid derivatives have been shown to be reactive dienes in Diels-Alder couplings, particularly with electron-deficient dienophiles such as N-phenylmaleimide. rsc.orgnih.gov The reaction typically proceeds to form an oxygen-bridged bicyclic adduct. The stereoselectivity of the reaction (endo vs. exo) can be influenced by reaction conditions and the specific dienophile used. nih.gov

The reaction is often reversible, and the stability of the resulting cycloadduct can vary. In some cases, the initial adduct can be isolated, while in others, it may undergo subsequent transformations, such as aromatization. nih.gov The use of water as a solvent can significantly enhance the rate of the Diels-Alder reaction involving furoic acid derivatives. rsc.org This reactivity provides a synthetic handle for further functionalization of the molecule, potentially linking it to other molecular scaffolds or polymer backbones.

| Component | Role | Typical Dienophile | Product | Key Factors |

|---|---|---|---|---|

| Furan Ring of Furoate | Diene | Maleimides, Maleic Anhydride (B1165640) | Oxygen-bridged bicyclic adduct | Dienophile reactivity, Solvent (Water enhances rate), Temperature |

Molecular Interaction Studies Focus on Fundamental Chemical Biology/biophysics

Ligand-Target Binding Kinetics and Thermodynamics

There is no publicly available data from in vitro studies detailing the binding kinetics (such as association and dissociation rate constants) or thermodynamic parameters (including enthalpy and entropy changes) for the interaction of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate with any purified proteins or enzymes.

Binding Site Characterization and Interaction Motifs

Information regarding the specific binding sites and interaction motifs for this compound on a molecular target is not available in the current scientific literature. Characterization of binding pockets and key molecular interactions has not been reported.

Mechanisms of Molecular Recognition

There are no published in vitro studies that define the mechanism of molecular recognition for this compound. Consequently, information on whether it acts as a competitive or non-competitive inhibitor, or its specific enzyme inhibition profile, is not available. While other 4-phenylcoumarin (B95950) derivatives have been investigated as inhibitors of various enzymes like HAV 3C protease and Acyl-CoA: cholesterol acyltransferase, these findings cannot be directly attributed to the specified compound. jst.go.jpnih.gov

Fluorescence-Based Probing of Cellular Components

The potential utility of this compound as a fluorescence-based chemical tool has not been explored in published research. Although chlorinated coumarins are recognized for their fluorescent properties and have been developed as probes, specific studies utilizing this compound for probing cellular components are absent from the literature. researchgate.netnih.govmdpi.com

Exploration of Interactions with Model Chemical Systems

There is no available data on the interactions of this compound within model chemical systems.

Structure Activity Relationship Sar Investigations for Chemical Properties and Molecular Interactions

Systematic Structural Modifications and their Influence on Molecular Recognition and Binding Affinities

While specific in vitro binding assay data for 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate is not extensively detailed in publicly available research, the SAR of related coumarin (B35378) derivatives provides significant insights into how its structural components influence molecular recognition.

The binding affinity of coumarins is highly dependent on the substitution pattern. For instance, the presence of a phenyl group at the C4-position has been shown to be effective for securing compounds in the active sites of enzymes like monoamine oxidase A (MAO-A). researchgate.net The orientation and interactions of this phenyl ring are critical for affinity.

Modifications to the ester group at position 7 would likely modulate binding affinity significantly. The nature of the acyl group—in this case, a 2-furoate moiety—introduces specific steric and electronic properties that can either enhance or diminish interactions with a biological target. Studies on other 7-hydroxycoumarin derivatives show that the size and character of the ester or ether group at this position are key determinants of biological activity. nih.gov For example, in antifungal coumarins, O-substitutions are considered essential for activity. mdpi.com

Systematic replacement of the furoate group with other esters (e.g., acetate, benzoate) or alkyl chains would directly probe the binding pocket's requirements for size, lipophilicity, and hydrogen bonding capacity. Similarly, altering the phenyl ring at position 4 (e.g., adding substituents or replacing it with other aromatic systems) would clarify its role in target recognition. researchgate.net

Impact of Substituent Effects (Electronic, Steric, Lipophilic) on Chemical Reactivity and Stability

The substituents on the coumarin ring profoundly affect the molecule's chemical reactivity and stability through a combination of electronic, steric, and lipophilic effects.

Electronic Effects:

6-Chloro Group: The chlorine atom at position 6 is an electron-withdrawing group. This has a significant impact on the electron density of the entire coumarin ring system. SAR studies on various bioactive coumarins have demonstrated that the presence of a halogen, such as chlorine, at the C-6 position can enhance biological activity. nih.gov This is often attributed to the increased electrophilicity of the molecule, which can strengthen interactions with biological targets, such as the active sites of enzymes.

7-Furoate Ester: The ester group at position 7 is generally electron-withdrawing, which can influence the reactivity of the nearby phenolic ether linkage and the pyrone ring. This substituent can affect the molecule's susceptibility to hydrolysis, a key factor in its chemical stability.

SAR for Spectroscopic Properties (e.g., fluorescence quantum yield, absorption maxima)

The spectroscopic properties of coumarins are highly sensitive to their substitution patterns, making them valuable fluorescent probes and dyes. mdpi.com The absorption (λmax) and emission maxima, as well as the fluorescence quantum yield (ΦF), are directly linked to the electronic nature of the substituents.

Studies on substituted coumarins show that groups at position 7 have a dominant effect on their photophysical properties. semanticscholar.orgnih.gov Electron-donating groups at this position typically cause a bathochromic (red) shift in both absorption and fluorescence spectra and lead to a significant increase in the fluorescence quantum yield. semanticscholar.orgnih.govsrce.hr While the furoate ester in this compound is electron-withdrawing, the oxygen atom linking it to the ring can donate electron density through resonance, influencing the intramolecular charge transfer (ICT) character of the molecule.

The table below, derived from studies on related 7-substituted coumarins, illustrates how different substituents at position 7 can affect spectroscopic properties in a solvent like methanol (B129727). This provides a basis for predicting the behavior of the target compound.

| Coumarin Derivative (General Structure) | Substituent at Position 7 | Absorption Max (λA, nm) | Fluorescence Max (λF, nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 7-substituted-4-methylcoumarin | -H | 320 | 388 | 0.003 |

| 7-substituted-4-methylcoumarin | -OCH3 | 323 | 390 | 0.43 |

| 7-substituted-4-methylcoumarin | -N(CH3)2 | 373 | 440 | 0.56 |

Data is illustrative and based on analogous 7-substituted-4-methylcoumarin compounds. Actual values for this compound may differ.

The 6-chloro and 4-phenyl groups also contribute to the spectroscopic profile. Aryl groups at position C-6 have been shown to induce a red-shift in absorption compared to unsubstituted coumarins, indicating that the 4-phenyl group in the target molecule will also significantly impact its absorption spectrum. nih.gov

Development of SAR Models for Predictive Chemistry

The development of predictive SAR models for coumarin derivatives is an active area of research, aiming to correlate structural features with biological activity or chemical properties. For a molecule like this compound, a quantitative structure-activity relationship (QSAR) model would typically involve calculating a range of molecular descriptors.

These descriptors would quantify the key features discussed:

Electronic Descriptors: Parameters like Hammett constants for the chloro and furoate groups, dipole moment, and HOMO/LUMO energies to model electronic effects.

Steric Descriptors: Molar refractivity or Taft steric parameters to account for the bulk of the phenyl and furoate groups.

By correlating these descriptors with experimentally determined properties (e.g., binding affinity, chemical stability, or quantum yield) for a series of related analogues, a predictive model can be built. Such models are invaluable in medicinal chemistry for designing new coumarin derivatives with optimized properties, guiding synthesis toward more potent and stable compounds without the need for exhaustive experimental screening. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of coumarin (B35378) derivatives. nih.govnih.govresearchgate.net For "6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate," a reversed-phase HPLC method would be the most appropriate approach. This typically involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.net The mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve efficient separation of the target compound from any impurities. nih.govnih.gov Detection is commonly performed using a UV detector, as the extensive conjugated system of the coumarin core and the phenyl and furoate moieties are expected to exhibit strong UV absorbance. nih.gov The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area can be used for quantitative purity assessment against a reference standard. A typical HPLC method for a similar coumarin derivative might utilize a mobile phase of methanol and a phosphate (B84403) buffer, with UV detection at 275 nm. nih.gov

Gas Chromatography (GC):

Gas chromatography is another powerful technique for assessing the purity of volatile and thermally stable compounds. nih.gov Given the molecular weight and structure of "this compound," it is likely amenable to GC analysis, possibly at elevated temperatures. A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is commonly used for the separation of coumarin derivatives. benthamopen.com The sample, dissolved in a volatile solvent, is injected into the heated inlet, where it is vaporized and carried through the column by an inert gas, such as helium. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For purity analysis, the relative peak area of the target compound is calculated to determine its percentage purity.

The following table provides a hypothetical comparison of typical parameters for HPLC and GC analysis of "this compound":

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | C18 (Octadecylsilyl) | 5% Phenyl-methylpolysiloxane |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Detection | UV-Vis (e.g., 254 nm, 275 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Typical Temperature | Ambient | 150°C - 300°C Temperature Program |

| Primary Application | Purity assessment, isolation, quantification | Purity assessment of volatile impurities |

Quantitative Spectroscopic Methods

Spectroscopic techniques are essential for the quantitative determination of "this compound" in non-biological matrices, such as solvent systems used in research. UV-Visible and fluorescence spectrophotometry are particularly well-suited for this purpose due to the compound's chromophoric and potential fluorophoric nature.

UV-Visible (UV-Vis) Spectrophotometry:

The extended π-system of the coumarin nucleus, combined with the phenyl and furoate substituents, is expected to result in characteristic UV-Vis absorption bands. researchgate.net The absorption spectrum of coumarin derivatives is influenced by substitution on the ring system. researchgate.netacs.org It is anticipated that "this compound" will exhibit strong absorption in the UV region, likely with multiple bands. For quantitative analysis, a wavelength of maximum absorbance (λmax) is selected, where the compound shows the highest sensitivity. A calibration curve is constructed by measuring the absorbance of a series of solutions of known concentrations. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the compound. This method is simple, rapid, and cost-effective for determining the concentration in clear solutions.

Fluorescence Spectrophotometry:

A summary of the spectroscopic properties and their application is presented in the table below:

| Spectroscopic Method | Principle | Application for Quantification | Expected λmax Range |

| UV-Visible Spectrophotometry | Measurement of light absorption by the molecule's chromophores. | Determination of concentration in solution using a calibration curve based on Beer-Lambert law. | 250-380 nm |

| Fluorescence Spectrophotometry | Measurement of light emitted by the molecule after excitation at a specific wavelength. | Highly sensitive determination of concentration in solution, useful for trace analysis. | Emission > Excitation (e.g., Excitation: 320-380 nm, Emission: 400-500 nm) |

Hyphenated Techniques for Complex Mixture Analysis

For the analysis of "this compound" in complex matrices, such as reaction mixtures or environmental samples, hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of a wide range of coumarin derivatives. nih.govnih.gov The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for coumarins, often resulting in the formation of a protonated molecular ion [M+H]+. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment this molecular ion, producing a characteristic fragmentation pattern that is highly specific to the compound's structure. researchgate.net For "this compound," fragmentation would likely involve the cleavage of the ester bond, loss of the furoyl group, and fragmentation of the coumarin core, such as the characteristic loss of carbon monoxide (CO). nih.gov This technique provides both qualitative (identification) and quantitative information with high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable coumarins, GC-MS is an excellent analytical choice. benthamopen.combenthamopenarchives.comresearchgate.net After separation on the GC column, the molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with fragment ions corresponding to different parts of the structure. The fragmentation of coumarins under EI often involves the loss of CO from the pyrone ring. benthamopen.com For the target compound, fragmentation would also be expected at the ester linkage. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. benthamopen.com

The following table outlines the expected mass spectrometry data for "this compound":

| Technique | Ionization Method | Expected Molecular Ion | Key Fragmentation Pathways |

| LC-MS | Electrospray Ionization (ESI) | [M+H]+ | Cleavage of the ester bond, loss of the furoyl group, loss of CO from the coumarin core. |

| GC-MS | Electron Ionization (EI) | M+• | Loss of the furoyl radical, loss of CO, fragmentation of the phenyl and furoyl rings. |

Development of Standards and Reference Materials for Research

The availability of a well-characterized reference standard is a prerequisite for accurate quantitative analysis. For a novel compound like "this compound," the development of a reference material involves a multi-step process.

Synthesis and Purification: The first step is the chemical synthesis of the compound. Following synthesis, the crude product must be purified to a high degree, typically greater than 98% or 99%. academicjournals.org Purification methods may include recrystallization, column chromatography, or preparative HPLC.

Structural Characterization: Once purified, the identity of the compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.

Mass Spectrometry (MS): Confirms the molecular weight and provides information about the fragmentation pattern, which aids in structural elucidation. mdpi.com

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carbonyl groups of the lactone and the ester.

Purity Assessment: The purity of the reference material is determined using high-resolution analytical techniques, primarily HPLC and sometimes GC. chromatographyonline.com The purity is typically assessed by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Certification: For a certified reference material (CRM), the characterization and purity assessment are performed by multiple independent laboratories using different analytical methods to establish a certified value with an associated uncertainty. For general research purposes, a well-characterized in-house reference standard is often sufficient.

Potential Research Applications Non Clinical and Non Material Science

Application as a Chemical Probe in Synthetic Organic Chemistry

The inherent spectroscopic properties of the coumarin (B35378) nucleus suggest that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate could be a candidate for development as a chemical probe. Coumarin derivatives are well-known for their fluorescent properties and are often used to create fluorescent labels for biomolecules or as chemosensors. daneshyari.commdpi.comnih.gov The specific absorption and emission wavelengths would be influenced by the substitution pattern, including the phenyl group at the C-4 position, the chlorine atom at C-6, and the furoate ester at C-7.

This compound could potentially be used to probe reaction mechanisms or to quantify the progress of a chemical reaction in real-time through spectrophotometric analysis. ulisboa.pt For instance, the cleavage of the furoate ester could lead to a detectable change in fluorescence, allowing the molecule to act as a probe for esterase activity or hydrolysis under specific chemical conditions.

Use as a Scaffold for Library Synthesis and Combinatorial Chemistry

The coumarin framework is considered an elite and versatile scaffold for the generation of compound libraries aimed at drug discovery and chemical biology. nih.govresearchgate.netnih.gov The structure of this compound is particularly amenable to combinatorial approaches. Multiple points of diversity can be exploited to generate a library of analogues.

Key diversification points include:

The Phenyl Ring: The phenyl group at the C-4 position can be replaced with various other aryl or heteroaryl groups.

The Furoate Moiety: The 2-furoate ester can be substituted with a wide array of different carboxylic acids, introducing varied functionality.

The Coumarin Core: The chloro substituent at the C-6 position can be modified or other positions on the benzopyrone ring (e.g., C-3, C-5, C-8) could be functionalized. nih.gov

The synthesis of such libraries would allow for the high-throughput screening of compounds to identify molecules with specific biological or chemical properties, leveraging the coumarin core's proven record in bioactive compounds. researchgate.netmdpi.com

Role as a Model Compound for Studying Ester Hydrolysis or Aromatic Reactivity

This molecule serves as an excellent model for fundamental studies in physical organic chemistry. It incorporates several features that allow for the investigation of chemical reactivity.

Ester Hydrolysis: The compound contains a furoate ester linked to a phenolic oxygen of the coumarin ring. It can be used as a substrate to study the kinetics and mechanisms of ester hydrolysis under various conditions (e.g., acidic, basic, or enzymatic). daneshyari.comnih.govresearchgate.net The electronic effects of the chloro-substituent and the broader coumarin ring system on the rate of hydrolysis can provide valuable mechanistic insights. ulisboa.pt

Aromatic Reactivity: The coumarin nucleus and the appended phenyl ring are aromatic systems whose reactivity can be explored. The directing effects of the various substituents—the electron-withdrawing chlorine atom, the lactone ring, and the phenyl group—can be studied in reactions such as electrophilic aromatic substitution. The reactivity of the C-3 position, which is often susceptible to modification in coumarins, could also be investigated. nih.gov

| Structural Moiety | Potential Contribution to Research Application | Example from Related Compounds |

|---|---|---|

| Coumarin Nucleus | Core scaffold for library synthesis; fluorescent properties for chemical probes. | Coumarin is a privileged scaffold in medicinal chemistry. nih.gov |

| Furoate Ester | Serves as a reaction site for studying ester hydrolysis; can be varied in library synthesis. | Studies on 3-hydroxy-V-coumarin focus on its hydrolysis. ulisboa.pt |

| C-4 Phenyl Group | Influences spectroscopic properties and biological interactions; a point of diversity for combinatorial libraries. | 3-Phenylcoumarins are explored as MAO-B inhibitors. researchgate.net |

| C-6 Chloro Group | Modulates the electronic properties and reactivity of the aromatic ring system. | 6-chloro-4-(methoxyphenyl) coumarin has been studied for its biological activity. frontiersin.org |

Precursor in the Synthesis of Other Complex Organic Molecules

The structure of this compound makes it a useful starting material or intermediate for the synthesis of more complex molecules. The functional groups present offer handles for further chemical transformations.

For example:

Ester Cleavage: Hydrolysis of the furoate ester would yield 6-chloro-7-hydroxy-4-phenylcoumarin. nih.gov This hydroxylated coumarin could then be used in subsequent reactions, such as etherification or the introduction of other functional groups, to build more elaborate structures.

Modification of the Furan (B31954) Ring: The furan ring of the furoate moiety could potentially undergo reactions such as Diels-Alder cycloadditions or electrophilic substitution, allowing for the creation of novel fused-ring systems.

Cross-Coupling Reactions: The chloro-substituent on the coumarin ring could potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), enabling the attachment of new carbon or nitrogen-based substituents.

This versatility makes the compound a valuable building block in a multi-step synthetic strategy aimed at creating novel heterocyclic systems. rsc.org

Future Research Avenues and Methodological Advancements

Exploration of Novel Synthetic Methodologies and Catalyst Development

The synthesis of complex chromenone derivatives is an area of continuous innovation, moving beyond classical methods like Pechmann and Perkin reactions towards more efficient, sustainable, and versatile catalytic systems. rsc.orgijrpc.com Future research will likely focus on several key areas:

Green and Sustainable Synthesis: There is a growing emphasis on eco-friendly protocols. This includes the use of heterogeneous catalysts that can be easily recovered and reused for multiple cycles, such as Ti(IV)-doped ZnO nanoparticles (NPs) or zirconia-based catalysts, which have shown high activity and stability in Pechmann condensations. rsc.orgnih.gov The exploration of solvent-free reaction conditions, microwave irradiation, and the use of biodegradable catalysts like meglumine (B1676163) sulfate (B86663) represent promising green alternatives. scispace.com

Advanced Catalytic Systems: The development of novel catalysts is crucial for improving reaction efficiency and selectivity. Recent advancements include the use of metal-organic frameworks (e.g., Fe₃O(BPDC)₃), ionic liquids (e.g., triethylammonium (B8662869) hydrogen sulfate), and nanocatalysts to drive reactions under milder conditions with higher yields. scispace.comnih.gov Furthermore, transition-metal catalysis, particularly with palladium, rhodium, and cobalt, has enabled new synthetic routes through C-H bond activation, offering regioselective functionalization of the chromenone core. mdpi.com

Photoredox and Electrocatalysis: Visible-light-induced photoredox catalysis is an emerging frontier, allowing for the synthesis of complex heterocycles under exceptionally mild conditions. nih.govresearchgate.net Future work could adapt these methods for the synthesis or functionalization of the target chromenone, potentially enabling novel chemical transformations that are inaccessible through traditional thermal methods.

Table 1: Comparison of Modern Catalytic Systems for Chromenone/Coumarin (B35378) Synthesis This table is generated based on findings from multiple studies on related compounds.

| Catalyst Type | Example(s) | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Heterogeneous Solid Acids | Zn₀.₉₂₅Ti₀.₀₇₅O NPs, Zirconia | Solvent-free, 110-130°C | High efficiency, catalyst recyclability, green methodology. rsc.orgnih.gov |

| Transition Metals | Rh₂(OAc)₄, Cp*Co(CO)I₂ | Mild temperatures (30°C) | High regioselectivity via C-H activation, broad substrate scope. mdpi.com |

| Nanocatalysts | Palladium NPs on nanocellulose | Solvent-free, 130°C | Excellent yields, catalyst stability, low environmental impact. scispace.com |

| Ionic Liquids | [Et₃NH][HSO₄] | Mild conditions | Acts as both solvent and catalyst, easy workup. scispace.com |

| Photoredox Catalysts | Copper complexes (e.g., Cu(IPr)I) | Visible light, room temp. | Access to novel heterocycles, tolerates complex functional groups. nih.gov |

Deeper Theoretical Understanding of Molecular Interactions and Reactivity

Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules, guiding experimental design. For a complex molecule like 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate, theoretical studies can offer profound insights.

Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to optimize molecular geometry, calculate spectroscopic properties, and analyze electronic structure. researchgate.neteurjchem.comscispace.com Future studies can employ DFT to determine global reactivity descriptors (e.g., HOMO-LUMO energy gap, chemical hardness, electrophilicity) to predict the molecule's reactivity and stability. asrjetsjournal.org Such calculations can be correlated with experimental data from X-ray crystallography to validate the theoretical models. researchgate.neteurjchem.com

Hirshfeld Surface Analysis: This technique is invaluable for visualizing and quantifying intermolecular interactions within a crystal lattice. scispace.comresearchgate.netnih.gov By mapping properties like d_norm, shape index, and curvedness onto the molecular surface, researchers can identify and analyze crucial non-covalent interactions such as hydrogen bonds (e.g., C-H···O), π-π stacking, and halogen bonding. nih.govmdpi.com Analyzing the 2D fingerprint plots derived from the Hirshfeld surface allows for the deconvolution of these interactions into percentage contributions, providing a quantitative understanding of the forces governing the crystal packing. nih.gov

Molecular Dynamics (MD) Simulations: To understand the molecule's behavior in a biological context, MD simulations can model its interaction with protein targets or cell membranes over time. nih.gov These simulations provide insights into binding modes, conformational changes, and the stability of ligand-receptor complexes, which is essential for rational drug design. nih.govjcchems.com

Table 2: Key Intermolecular Interactions in Coumarin Derivatives Quantified by Hirshfeld Surface Analysis Data compiled from studies on structurally similar coumarin esters.

| Interaction Type | Description | Typical Contribution |

|---|---|---|

| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | ~46% nih.gov |

| O···H / H···O Contacts | Represents conventional and non-conventional C-H···O hydrogen bonds. | ~24% nih.gov |

| C···H / H···C Contacts | Interactions involving carbon and hydrogen atoms, often related to π systems. | ~17% nih.gov |

| C···C Contacts | Indicative of π-π stacking interactions between aromatic rings. | ~8% nih.gov |

Development of Advanced Analytical Techniques for Trace Analysis or In Situ Monitoring in Chemical Reactions

Progress in analytical chemistry is critical for ensuring the purity of synthesized compounds and for optimizing reaction pathways through real-time monitoring.

In Situ Reaction Monitoring: Techniques that monitor reactions as they happen are essential for understanding kinetics, identifying transient intermediates, and optimizing conditions to maximize yield and minimize byproducts. In situ spectroscopy, particularly Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allows for the real-time tracking of reactant consumption and product formation by observing changes in characteristic vibrational bands. acs.org This approach provides immediate feedback, accelerating process development.

Hyphenated Chromatographic Techniques: For trace analysis and purity assessment, the coupling of chromatographic separation with advanced detection is indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS), such as LC-MS and GC-MS, provide unparalleled sensitivity and specificity for identifying and quantifying the target compound and any potential impurities. ijpsjournal.comonlineorganicchemistrytutor.comupo.es High-resolution mass spectrometry (HRMS) further enables the precise determination of elemental compositions. ijpsjournal.com

Novel TLC-Based Methods: Even established techniques like Thin-Layer Chromatography (TLC) are being modernized. The development of multivariate image analysis-TLC (MIA-TLC) allows for the quantitative monitoring of reaction progress by converting the visual information on a TLC plate into kinetic data, offering a rapid and inexpensive alternative to GC or HPLC for reaction optimization. rsc.org

Table 3: Advanced Analytical Techniques for the Study of Chromenone Synthesis

| Technique | Application | Information Gained | Advantages |

|---|---|---|---|

| In Situ FTIR/Raman | Real-time reaction monitoring | Reaction kinetics, detection of intermediates, endpoint determination. | Non-invasive, provides immediate data for process optimization. acs.org |

| LC-MS / GC-MS | Purity analysis, impurity profiling | Molecular weight, structural information of compound and byproducts. | High sensitivity and specificity, quantitative capability. ijpsjournal.comupo.es |

| High-Resolution MS (HRMS) | Structure elucidation | Exact mass measurement for unambiguous molecular formula determination. ijpsjournal.com | High accuracy and confidence in identification. |

| MIA-TLC | Quantitative reaction monitoring | Conversion percentage, reaction rate estimation. | Rapid, inexpensive, good alternative for initial screening. rsc.org |

Design and Synthesis of Chemically Related Analogs for Expanded Mechanistic Understanding

The systematic design and synthesis of analogs is a cornerstone of medicinal chemistry and mechanistic studies. By modifying specific parts of the this compound structure, researchers can probe its structure-activity relationships (SAR) and elucidate the roles of its different pharmacophoric features. nih.govnih.govresearchgate.net

Probing Key Structural Moieties: A focused library of analogs could be created to investigate the importance of each substituent. For instance, replacing the C6-chloro group with other halogens or with electron-donating/withdrawing groups would clarify the role of electronics at this position. Similarly, modifying the C4-phenyl ring or replacing the C7-furoate ester with other acyl groups would reveal the steric and electronic requirements for biological activity or specific chemical properties. mdpi.com

Scaffold Hopping and Hybridization: Future research could involve creating hybrid molecules that combine the chromenone core with other known bioactive scaffolds. asianpubs.orgias.ac.in This strategy aims to develop new chemical entities with potentially synergistic or novel modes of action.

Correlation with Biological Activity: The synthesis of analogs is most powerful when coupled with biological evaluation. For example, in studies of chromenone derivatives as interleukin-5 inhibitors, it was found that the planarity of the chromenone ring and the presence of hydrogen-bonding groups on a side chain were critical for activity. umn.edunih.gov Similar systematic studies on analogs of the target compound would be invaluable for understanding its mechanism of action in any identified biological pathway.

Table 4: Hypothetical Design of Analogs for Mechanistic Studies

| Series | Position of Modification | R Group Variation | Rationale for Synthesis |

|---|---|---|---|

| A | C6-Substituent (Cl) | -H, -F, -Br, -CH₃, -OCH₃, -NO₂ | To investigate the influence of electronic effects and steric bulk at the C6 position. |

| B | C4-Phenyl Substituent | -H, 4'-F, 4'-Cl, 4'-OH, 4'-OCH₃ | To probe the importance of the phenyl ring and the effect of para-substituents on activity. |